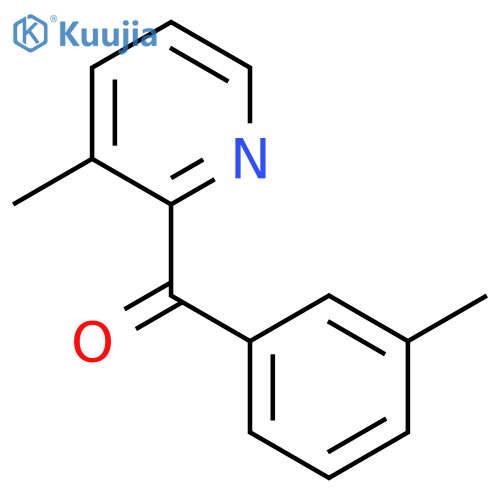Cas no 1187165-28-1 (2-(3-Methylbenzoyl)-3-methylpyridine)

1187165-28-1 structure
商品名:2-(3-Methylbenzoyl)-3-methylpyridine
CAS番号:1187165-28-1
MF:C14H13NO
メガワット:211.259123563766
CID:4684448
2-(3-Methylbenzoyl)-3-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-(3-Methylbenzoyl)-3-methylpyridine
- (3-Methylpyridin-2-yl)(m-tolyl)methanone
-
- インチ: 1S/C14H13NO/c1-10-5-3-7-12(9-10)14(16)13-11(2)6-4-8-15-13/h3-9H,1-2H3
- InChIKey: FXCFQISGFFZWGR-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(C)=CC=CN=1)C1=CC=CC(C)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 251
- トポロジー分子極性表面積: 30
2-(3-Methylbenzoyl)-3-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 202982-1g |
2-(3-Methylbenzoyl)-3-methylpyridine |
1187165-28-1 | 97% | 1g |
£554.00 | 2022-03-01 | |
| Chemenu | CM488114-1g |
(3-Methylpyridin-2-yl)(m-tolyl)methanone |
1187165-28-1 | 97% | 1g |
$367 | 2022-06-14 | |
| Fluorochem | 202982-5g |
2-(3-Methylbenzoyl)-3-methylpyridine |
1187165-28-1 | 97% | 5g |
£1702.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656656-1g |
(3-Methylpyridin-2-yl)(m-tolyl)methanone |
1187165-28-1 | 98% | 1g |
¥5785.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656656-5g |
(3-Methylpyridin-2-yl)(m-tolyl)methanone |
1187165-28-1 | 98% | 5g |
¥15388.00 | 2024-08-09 | |
| Fluorochem | 202982-2g |
2-(3-Methylbenzoyl)-3-methylpyridine |
1187165-28-1 | 97% | 2g |
£837.00 | 2022-03-01 |
2-(3-Methylbenzoyl)-3-methylpyridine 関連文献
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
1187165-28-1 (2-(3-Methylbenzoyl)-3-methylpyridine) 関連製品
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 4964-69-6(5-Chloroquinaldine)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
